molecular formula C11H21BrO2 B14503913 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- CAS No. 64648-71-1

2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-

Cat. No.: B14503913
CAS No.: 64648-71-1
M. Wt: 265.19 g/mol
InChI Key: IGGNGFPAUUUZPE-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-: is a heterocyclic organic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings, and this particular compound features a brominated alkyl side chain. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- typically involves the reaction of tetrahydropyran with a brominated alkyl halide under basic conditions. A common method includes the use of potassium carbonate as a base and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN₃) in DMF for azide substitution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Azide derivatives, thiol derivatives.

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a versatile building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- involves its interaction with various molecular targets, depending on its specific derivative. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2H-Pyran, 2-(bromomethyl)tetrahydro-
  • 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-
  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester

Comparison: Compared to its analogs, 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- is unique due to its longer alkyl chain and the presence of a bromine atom, which significantly enhances its reactivity. This makes it more versatile in synthetic applications and potentially more effective in biological systems.

Properties

CAS No.

64648-71-1

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

2-(6-bromohexan-2-yloxy)oxane

InChI

InChI=1S/C11H21BrO2/c1-10(6-2-4-8-12)14-11-7-3-5-9-13-11/h10-11H,2-9H2,1H3

InChI Key

IGGNGFPAUUUZPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCBr)OC1CCCCO1

Origin of Product

United States

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